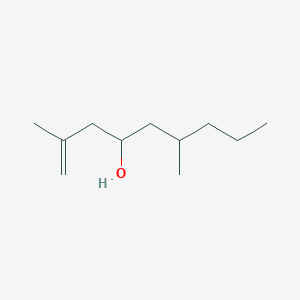
2,6-Dimethylnon-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylnon-1-EN-4-OL is an organic compound characterized by the presence of a double bond and a hydroxyl group. This compound is part of the family of alkenes and alcohols, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnon-1-EN-4-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form the desired alcohol. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of precursors such as 2,5,7-trimethyl-4-octen-3-ol or 6,8-dimethyl-3-nonen-2-ol. Catalysts like Raney nickel or palladium on carbon are typically used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2,6-Dimethylnon-1-EN-4-one
Reduction: this compound
Substitution: 2,6-Dimethylnon-1-EN-4-chloride or 2,6-Dimethylnon-1-EN-4-bromide
Applications De Recherche Scientifique
2,6-Dimethylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dimethylnon-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,7-Trimethyloctane-3-ol
- 2,4-Dimethylnonane-8-ol
- 6,8-Dimethyl-3-nonen-2-ol
Uniqueness
2,6-Dimethylnon-1-EN-4-OL is unique due to its specific structural features, such as the position of the double bond and the hydroxyl group. These characteristics confer distinct reactivity and properties compared to similar compounds .
Propriétés
Numéro CAS |
64106-80-5 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2,6-dimethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)8-11(12)7-9(2)3/h10-12H,2,5-8H2,1,3-4H3 |
Clé InChI |
BMDAFRRPUFIDPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(CC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
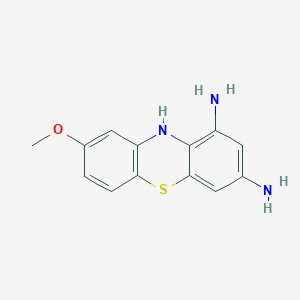

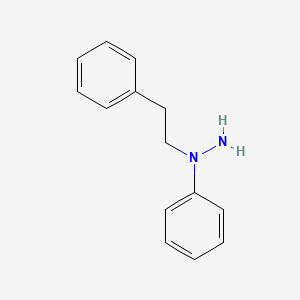
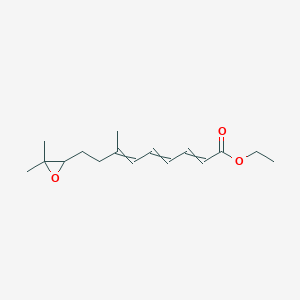
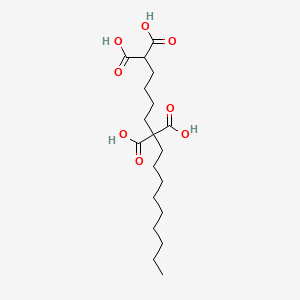
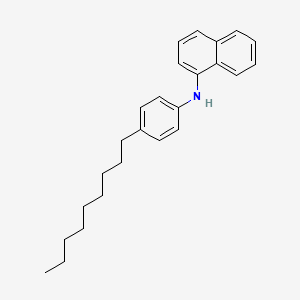
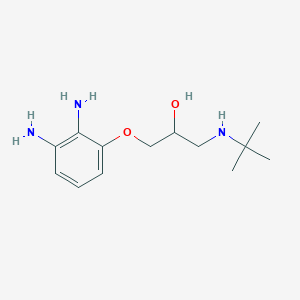
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
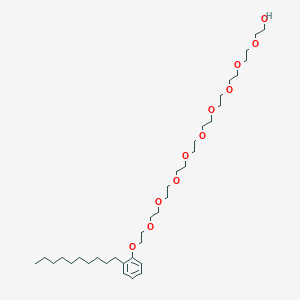
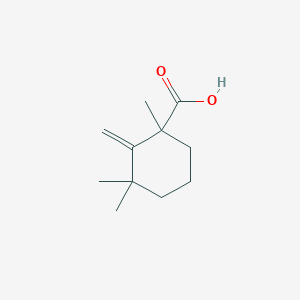
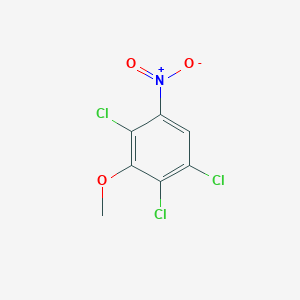
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
